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Compound of Interest

Compound Name: 1-Phenylazetidin-3-ol

Cat. No.: B1322399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-Phenylazetidin-3-ol is a key heterocyclic building block in medicinal chemistry, valued for its

role in the development of novel therapeutics. Its strained four-membered ring imparts unique

conformational rigidity and reactivity, making it an attractive scaffold for drug design. However,

this inherent ring strain also presents challenges in terms of chemical stability. This technical

guide provides a comprehensive overview of the stability and reactivity profile of 1-
Phenylazetidin-3-ol, supported by experimental data and detailed protocols. The information

presented herein is intended to assist researchers in the effective handling, derivatization, and

application of this versatile molecule in drug discovery and development programs.

Chemical and Physical Properties
1-Phenylazetidin-3-ol is a white to off-white solid. Its fundamental properties are summarized

in the table below.
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Property Value Reference

Molecular Formula C₉H₁₁NO

Molecular Weight 149.19 g/mol

CAS Number 857280-53-6 [1]

Appearance White to off-white solid

Storage Temperature
2-8 °C in a well-closed

container
[2]

Spectroscopic Data:

While specific, publicly available, peer-reviewed spectra for the parent 1-Phenylazetidin-3-ol
are limited, characteristic spectroscopic features can be inferred from closely related analogs

and general principles of NMR and mass spectrometry.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl

group protons, typically in the aromatic region (δ 7.0-7.5 ppm). The protons on the azetidine

ring will appear in the aliphatic region, with the proton on the carbon bearing the hydroxyl

group (CH-OH) being the most downfield of the ring protons.

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the phenyl

ring and the three carbons of the azetidine ring. The carbon attached to the hydroxyl group

will be in the range of δ 60-70 ppm.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of the compound. Fragmentation patterns would likely involve cleavage of

the azetidine ring and loss of the hydroxyl group.

Stability Profile
The stability of 1-Phenylazetidin-3-ol is a critical consideration for its synthesis, storage, and

application in drug development. The strained four-membered azetidine ring is susceptible to

degradation under certain conditions.
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pH-Dependent Stability
N-aryl azetidines are known to undergo acid-mediated intramolecular ring-opening

decomposition. This process is initiated by the protonation of the azetidine nitrogen, which

facilitates nucleophilic attack by a pendant group or solvent.

Degradation Pathway under Acidic Conditions:

Acid-Catalyzed Ring Opening of 1-Phenylazetidin-3-ol

Protonation Nucleophilic Attack & Ring Opening

1-Phenylazetidin-3-ol Protonated Azetidine
 H⁺ 

Ring-Opened Intermediate Nu⁻ Degradation Products

Acid-catalyzed degradation workflow.
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Caption: Acid-catalyzed degradation workflow.

Studies on analogous N-substituted azetidines have shown that the rate of decomposition is

highly dependent on pH, with significantly faster degradation observed at lower pH values. For

instance, a related N-aryl azetidine derivative exhibited a half-life of only 0.5 hours at pH 1.8,

while it remained stable at pH 7.0.[3]

Quantitative Stability Data (Analogous N-Aryl Azetidine):[3]

pH Half-life (T₁/₂)

1.8 0.5 hours

2.7 1.2 hours

7.0 Stable (>24 hours)
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Thermal Stability
The thermal stability of 1-Phenylazetidin-3-ol is an important parameter for handling and

formulation processes. While specific data for this compound is not readily available, thermal

degradation of heterocyclic compounds can be evaluated using techniques like

thermogravimetric analysis (TGA). The degradation kinetics can be modeled using the

Arrhenius equation to determine the activation energy for decomposition.

Arrhenius Plot Logic:

Logic for Determining Thermal Stability via Arrhenius Plot

Perform TGA at multiple heating rates

Determine degradation temperatures (T)

Calculate rate constants (k) at each T

Plot ln(k) vs 1/T (Arrhenius Plot)

Calculate Activation Energy (Ea) from slope

Workflow for thermal stability analysis.

Click to download full resolution via product page

Caption: Workflow for thermal stability analysis.

Oxidative Stability
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The susceptibility of 1-Phenylazetidin-3-ol to oxidation is another key stability parameter. The

nitrogen and the hydroxyl group can be potential sites for oxidation. Oxidative degradation can

be assessed by exposing the compound to oxidizing agents like hydrogen peroxide.

Reactivity Profile
The reactivity of 1-Phenylazetidin-3-ol is primarily governed by the nucleophilicity of the

azetidine nitrogen and the hydroxyl group, as well as the electrophilicity of the ring carbons due

to ring strain.

Reactions at the Hydroxyl Group
The 3-hydroxyl group can undergo typical alcohol reactions such as acylation and alkylation.

Acylation: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides in

the presence of a base to form the corresponding esters. This reaction is useful for

introducing various functional groups and for prodrug strategies.

Mitsunobu Reaction: The Mitsunobu reaction provides a versatile method for the

stereospecific substitution of the hydroxyl group with a variety of nucleophiles, including

carboxylic acids, phenols, and imides, with inversion of configuration.[1][3][4][5]

General Mitsunobu Reaction Workflow:
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Mitsunobu Reaction Workflow

1-Phenylazetidin-3-ol + Nucleophile (NuH)

Add PPh₃ and DEAD/DIAD

Formation of Oxyphosphonium Salt

SN2 attack by Nucleophile

3-Substituted-1-phenylazetidine

Key steps in the Mitsunobu reaction.

Click to download full resolution via product page

Caption: Key steps in the Mitsunobu reaction.

Reactions Involving the Azetidine Ring
The strained azetidine ring can undergo ring-opening reactions under certain conditions,

particularly with strong electrophiles.

Ring Opening: As discussed in the stability section, strong acids can catalyze the opening of

the azetidine ring. This reactivity can be exploited synthetically to generate functionalized

acyclic amines.

Role in Drug Discovery and Signaling Pathways
The azetidine scaffold is considered a "privileged structure" in medicinal chemistry due to its

ability to impart favorable physicochemical properties and to orient substituents in a well-
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defined three-dimensional space.[4][6][7]

Inhibition of the STAT3 Signaling Pathway
Several studies have highlighted the potential of azetidine-containing compounds as potent

and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3)

signaling pathway.[6][8][9][10][11] Persistent activation of STAT3 is implicated in the

development and progression of various cancers.

Simplified STAT3 Signaling Pathway and Inhibition:
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STAT3 Signaling Pathway and Inhibition by Azetidine Derivatives
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Caption: Inhibition of STAT3 dimerization by azetidine compounds.
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Azetidine-based inhibitors have been shown to covalently bind to cysteine residues in the

STAT3 protein, thereby preventing its dimerization and subsequent downstream signaling.[8]

[10] This mechanism of action makes 1-Phenylazetidin-3-ol and its derivatives promising

scaffolds for the development of novel anticancer agents.

Inhibitory Activity of Azetidine-Based STAT3 Inhibitors:[8][9]

Compound Type Target IC₅₀

Azetidine amides STAT3 0.34 - 0.55 µM

Azetidine-based compounds STAT3 0.38 - 0.98 µM

Experimental Protocols
General Protocol for Stability-Indicating HPLC Method
Development
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for

monitoring the stability of 1-Phenylazetidin-3-ol.

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium

acetate) and an organic solvent (e.g., acetonitrile/methanol).

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength determined by the UV spectrum of 1-
Phenylazetidin-3-ol.

Forced Degradation: To ensure the method is stability-indicating, the compound should be

subjected to forced degradation under acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH),

oxidative (e.g., 3% H₂O₂), thermal (e.g., 60 °C), and photolytic stress conditions. The HPLC

method should be able to resolve the parent compound from all degradation products.

General Protocol for Acylation of 1-Phenylazetidin-3-ol
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Dissolve 1-Phenylazetidin-3-ol (1 equivalent) in a suitable aprotic solvent (e.g.,

dichloromethane, tetrahydrofuran).

Add a base (e.g., triethylamine, pyridine) (1.1-1.5 equivalents).

Cool the mixture to 0 °C.

Slowly add the acyl chloride or anhydride (1.1 equivalents).

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or

LC-MS).

Work up the reaction by washing with water and brine, drying the organic layer, and

concentrating under reduced pressure.

Purify the product by column chromatography.

General Protocol for Mitsunobu Reaction of 1-
Phenylazetidin-3-ol

Dissolve 1-Phenylazetidin-3-ol (1 equivalent), the nucleophile (1.1-1.5 equivalents), and

triphenylphosphine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., THF, dioxane).

Cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen, argon).

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5

equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for several hours until completion.

Quench the reaction and remove the solvent under reduced pressure.

Purify the product by column chromatography to separate it from triphenylphosphine oxide

and the hydrazine byproduct.

Conclusion
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1-Phenylazetidin-3-ol is a valuable building block in drug discovery, offering a rigid scaffold for

the design of potent and selective inhibitors, particularly for targets such as STAT3. A thorough

understanding of its stability and reactivity is paramount for its successful application. The

compound is susceptible to acid-catalyzed degradation, and its hydroxyl group and azetidine

ring provide versatile handles for chemical modification. The experimental protocols and data

presented in this guide offer a foundational understanding for researchers working with this

important heterocyclic compound, enabling more efficient and effective drug development

efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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